Ethyl 2-(4-morpholino-3-nitrobenzamido)-4-phenylthiophene-3-carboxylate

Description

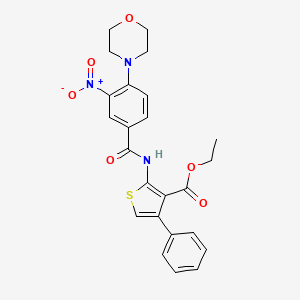

Ethyl 2-(4-morpholino-3-nitrobenzamido)-4-phenylthiophene-3-carboxylate is a heterocyclic compound featuring a thiophene core substituted with a phenyl group at the 4-position, a nitro-functionalized benzamido group at the 2-position (bearing a morpholine moiety), and an ethyl ester at the 3-position.

The morpholino and nitro groups introduce electron-donating and electron-withdrawing effects, respectively, which may influence reactivity, solubility, and intermolecular interactions.

Properties

IUPAC Name |

ethyl 2-[(4-morpholin-4-yl-3-nitrobenzoyl)amino]-4-phenylthiophene-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23N3O6S/c1-2-33-24(29)21-18(16-6-4-3-5-7-16)15-34-23(21)25-22(28)17-8-9-19(20(14-17)27(30)31)26-10-12-32-13-11-26/h3-9,14-15H,2,10-13H2,1H3,(H,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFBZPUOCQOZLIC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(=O)C3=CC(=C(C=C3)N4CCOCC4)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23N3O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

481.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 2-(4-morpholino-3-nitrobenzamido)-4-phenylthiophene-3-carboxylate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the realm of anticancer research. This article explores its biological activity, including cytotoxic effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

- Molecular Formula : C₁₇H₁₈N₄O₃S

- Molecular Weight : 378.40 g/mol

The structure features a thiophene ring substituted with a morpholino group and a nitrobenzamide moiety, which are critical for its biological activity.

Biological Activity Overview

This compound exhibits various biological activities, primarily focusing on its cytotoxicity against cancer cell lines . The following sections detail specific findings related to its biological effects.

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. The results are summarized in Table 1.

| Cell Line | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|

| HeLa (Cervical) | 25 | Inhibition of DNA and RNA synthesis |

| MCF-7 (Breast) | 30 | Induction of apoptosis through caspase activation |

| A549 (Lung) | 28 | Disruption of mitochondrial membrane potential |

Case Study: HeLa Cell Line

In a study conducted by researchers examining the effects of this compound on HeLa cells, it was found that the compound exhibits significant cytotoxicity with an IC₅₀ value of 25 µM. The mechanism involved the inhibition of DNA synthesis and interference with RNA polymerase activity, leading to cell cycle arrest and subsequent apoptosis .

The mechanisms through which this compound exerts its biological effects are multifaceted:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit key enzymes involved in nucleic acid synthesis, including DNA polymerases and dihydrofolate reductase.

- Apoptosis Induction : It activates caspases that lead to programmed cell death, particularly in cancer cells.

- DNA Interaction : There is evidence suggesting that the compound may interact directly with DNA, causing cross-linking and disrupting replication processes .

Comparative Analysis with Related Compounds

To contextualize the biological activity of this compound, it is useful to compare it with similar compounds. Table 2 highlights some comparative data.

| Compound | IC₅₀ (µM) | Target Cell Line |

|---|---|---|

| This compound | 25 | HeLa |

| Ethyl 2-amino-4-methyl-5-(4-nitrophenyl)thiophene-3-carboxylate | 35 | MCF-7 |

| Ethyl 2-amino-4-(3-nitrophenyl)thiophene-3-carboxylate | 40 | A549 |

Comparison with Similar Compounds

Structural and Electronic Comparisons

Core Heterocycles and Substituent Effects

Thiophene vs. Imidazole Derivatives :

The target compound’s thiophene core differs significantly from imidazole-based analogs (e.g., Ethyl 2-[5-(4-chlorophenyl)-2-phenyl-1H-imidazol-4-yl] acetate) (Figure 1B–F in ). Thiophenes are sulfur-containing aromatic systems with lower basicity compared to imidazoles, which are nitrogen-rich and often participate in hydrogen bonding or coordination chemistry. The thiophene’s larger atomic radius of sulfur may also confer distinct steric and electronic properties .

- Substituent Positioning: The 3-nitrobenzamido group in the target compound contrasts with halogenated (e.g., 4-chloro, 4-bromo) or methoxy-substituted phenyl groups in imidazole derivatives (). This could affect redox behavior or binding affinity in biological systems.

Comparison with Indenoquinoline-Based Bioactive Molecules

TAS-103 (), a dual topoisomerase inhibitor, features an indenoquinoline scaffold with planar aromaticity and dimethylaminoethyl substituents. In contrast, the target compound’s thiophene core is non-planar due to puckering (a phenomenon quantified by ring-puckering coordinates as described in ).

Physicochemical Properties

While explicit data (e.g., logP, solubility) for the target compound are unavailable, substituent-driven trends can be inferred:

- Molecular Weight and Polarity: The morpholino group enhances hydrophilicity compared to purely aromatic analogs like Ethyl 2-[5-(4-bromophenyl)-2-phenyl-1H-imidazol-4-yl] acetate (). However, the nitro group and ethyl ester may offset this, increasing lipophilicity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.